Valparicine

Description

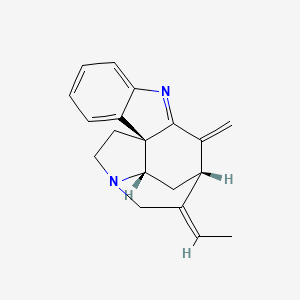

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20N2 |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

(1R,11S,12E,17S)-12-ethylidene-10-methylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,8-tetraene |

InChI |

InChI=1S/C19H20N2/c1-3-13-11-21-9-8-19-15-6-4-5-7-16(15)20-18(19)12(2)14(13)10-17(19)21/h3-7,14,17H,2,8-11H2,1H3/b13-3-/t14-,17+,19-/m1/s1 |

InChI Key |

KFXIUXCXSKTCNK-ZKHUDAJZSA-N |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C)C3=NC5=CC=CC=C45 |

Canonical SMILES |

CC=C1CN2CCC34C2CC1C(=C)C3=NC5=CC=CC=C45 |

Synonyms |

valparicine |

Origin of Product |

United States |

Elucidation of the Chemical Structure of Valparicine

Methodologies for Structural Determination of Valparicine

The process of elucidating the structure of a novel natural product like this compound is a systematic investigation that relies on integrating data from several analytical methods. The primary techniques employed were nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which together provide a comprehensive picture of the molecule's atomic connectivity and composition. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in piecing together the carbon-hydrogen framework of this compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial for the structural assignment. researchgate.net

1D NMR, specifically ¹H and ¹³C NMR, provided initial information on the chemical environment and number of protons and carbon atoms in the molecule. nih.govacs.org ¹H NMR spectra reveal the chemical shifts, integration (number of protons), and multiplicity (splitting patterns) of proton signals, which helps to identify different types of protons (e.g., aromatic, aliphatic, olefinic). ¹³C NMR spectra distinguish the unique carbon atoms within the molecule, indicating the presence of functional groups such as carbonyls, aromatic rings, and different types of saturated and unsaturated carbons. acs.org

2D NMR techniques were then used to establish the connectivity between these atoms. Experiments like Correlation Spectroscopy (COSY) identify proton-proton couplings, revealing which protons are adjacent to one another in the molecular structure. Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC), correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) couplings between protons and carbons. This network of correlations allows chemists to assemble the molecular fragments into the complete pentacyclic structure of this compound. researchgate.net The relative stereochemistry of the molecule can often be inferred from Nuclear Overhauser Effect (NOE) correlations, which identify protons that are close to each other in space.

| NMR Technique | Information Derived for this compound Structure |

| ¹H NMR | Provides chemical shifts and coupling constants for each proton, indicating the electronic environment and neighboring protons. |

| ¹³C NMR | Determines the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃) in the molecule. acs.org |

| COSY | Establishes proton-proton (¹H-¹H) correlations, mapping out adjacent protons in the spin system. |

| HSQC/HMQC | Correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments. |

| NOESY/ROESY | Reveals through-space interactions between protons, helping to determine the relative stereochemistry and conformation. |

Mass spectrometry (MS) is a powerful analytical technique that provides critical information about a molecule's mass and elemental composition. researchgate.net For the structural elucidation of this compound, high-resolution mass spectrometry (HRMS) was particularly vital. acs.org

Techniques such as High-Resolution Electrospray Ionization (HRESI-MS) or other high-resolution methods provide a highly accurate mass measurement of the molecular ion. acs.org This precision allows for the unambiguous determination of the molecular formula (the exact number of carbon, hydrogen, nitrogen, and oxygen atoms), which is the first step in identifying an unknown compound. sathyabama.ac.in The fragmentation pattern observed in the mass spectrum, where the molecule breaks apart in a predictable manner, offers additional clues that help to confirm the proposed structure by revealing the composition of its constituent parts. nist.gov

| Mass Spectrometry Technique | Data Obtained for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecular ion, enabling the determination of the precise molecular formula (e.g., CₓHᵧN₂O₂). |

| Electron Ionization (EI-MS) | Generates characteristic fragment ions that provide structural information about different parts of the molecule. |

| LC-MS / GC-MS | Couples chromatographic separation with mass analysis, used in synthetic efforts to identify the target compound. acs.org |

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise coordinates of every atom and establishing the absolute stereochemistry. nih.govwikipedia.org This technique involves directing X-rays at a single, high-quality crystal of the compound. anton-paar.com The resulting diffraction pattern is mathematically analyzed to generate a detailed electron density map, from which the complete molecular structure can be built. nih.gov

In the study of complex indole (B1671886) alkaloids from the Kopsia genus, X-ray diffraction analysis has been successfully used to confirm the structures and absolute configurations of related compounds, such as arboridinine. researchgate.netscispace.com While the initial structure of this compound was established through the comprehensive analysis of NMR and MS data, and later confirmed by total synthesis, a specific single-crystal X-ray diffraction study for this compound itself is not prominently reported in the literature. capes.gov.brresearchgate.net The application of this technique to its sister alkaloids, however, underscores its importance as the gold standard for final structural confirmation in natural products chemistry. scispace.com

Role of Mass Spectrometry (MS) in this compound Structural Analysis

Advanced Spectroscopic and Computational Approaches in this compound Characterization

Beyond the foundational techniques of NMR and MS, the characterization of complex molecules like this compound benefits from advanced spectroscopic and computational methods. These approaches provide deeper insight and can validate proposed structures.

For instance, modern structural elucidation often combines experimental data with computational analysis, such as Density Functional Theory (DFT) calculations. researchgate.net These computational methods can predict the NMR chemical shifts for a proposed structure. By comparing the calculated spectra with the experimental spectra, researchers can gain additional confidence in their structural assignment. DFT is also used to determine the lowest energy conformations of a molecule, which can then be correlated with observed NOE effects in NMR to solidify stereochemical assignments. researchgate.net

Furthermore, advanced 2D NMR experiments and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable, especially during total synthesis efforts, allowing for the rapid analysis and confirmation of intermediates and the final product. acs.org The synthesis of this compound, which was achieved in seven linear steps, relied on such modern analytical tools for monitoring the complex chemical transformations. acs.org

Biosynthetic Pathways and Precursors of Valparicine

Classification of Valparicine as a Pericine-type Indole (B1671886) Alkaloid

This compound is classified as a pentacyclic indole alkaloid belonging to the pericine (B1237748) type. windows.netnih.gov Indole alkaloids are a large and diverse group of natural products characterized by the presence of an indole structural moiety. wikipedia.org They are further categorized based on their biosynthetic origins and structural complexity. wikipedia.orguomustansiriyah.edu.iq this compound's classification as a pericine-type alkaloid stems from its structural relationship to pericine, another indole alkaloid. capes.gov.br This classification highlights a shared biosynthetic origin and a common structural core. Pericine-type alkaloids are a subgroup of monoterpenoid indole alkaloids, which are biosynthesized from the amino acid tryptophan and a terpenoid component. windows.netresearchgate.net

Proposed Biogenetic Cascade from Monoterpenoid Indole Alkaloid Precursors

The biosynthesis of this compound is believed to proceed through a complex cascade of reactions starting from monoterpenoid indole alkaloid precursors. windows.net The central precursor for the vast majority of monoterpenoid indole alkaloids is strictosidine, which is formed by the condensation of tryptamine (B22526) and secologanin. frontiersin.orgbiorxiv.org From strictosidine, a series of enzymatic and chemical transformations lead to a wide array of structurally diverse alkaloids.

Intermediacy of Pericine in this compound Biosynthesis

A key step in the proposed biosynthesis of this compound is the formation of the intermediate compound, pericine. capes.gov.br Pericine itself is an indole alkaloid found in plants of the Picralima nitida species. wikipedia.org The biogenetic hypothesis suggests that this compound is derived from pericine through a series of oxidative transformations. capes.gov.brresearchgate.net This has been supported by partial synthesis studies where pericine was chemically converted to this compound, mimicking the proposed biosynthetic pathway. capes.gov.brresearchgate.netnih.gov The partial synthesis of this compound from pericine was achieved via the Potier-Polonovski reaction, a transformation that often mimics biosynthetic oxidative processes. capes.gov.brresearchgate.net

Role of Oxidative Transformations in the Formation of the this compound Skeleton

The formation of the distinctive pentacyclic skeleton of this compound from its precursor, pericine, involves crucial oxidative transformations. capes.gov.brnih.gov These reactions are thought to be biomimetic, meaning they imitate natural enzymatic processes within the plant. capes.gov.br The oxidative steps are responsible for forging the new rings and creating the complex, three-dimensional architecture of the this compound molecule. researchgate.net While the precise enzymatic machinery driving these oxidations in vivo has not been fully elucidated, laboratory syntheses have successfully employed oxidative reagents to effect these transformations, lending support to the proposed biosynthetic pathway. capes.gov.brnih.gov These synthetic efforts often result in the formation of the core tetracyclic structure common to many indole monoterpene alkaloids, which is then further elaborated to yield this compound. acs.orgacs.org

Enzymatic Investigations in this compound Biosynthetic Routes

Direct enzymatic investigations specifically targeting the this compound biosynthetic pathway are limited. However, extensive research on the biosynthesis of other complex alkaloids provides a framework for understanding the types of enzymes likely involved. nih.gov Oxidoreductases are a class of enzymes that play a pivotal role in the biosynthesis of complex alkaloids by catalyzing stereo- and regiospecific oxidative reactions that are often difficult to replicate through traditional chemical synthesis. nih.gov These enzymes are frequently responsible for the formation of the core ring systems that define different alkaloid classes. nih.gov It is highly probable that specific oxidoreductases are involved in the conversion of pericine to this compound. Further research, potentially utilizing modern molecular biology and enzymology techniques, is needed to identify and characterize the specific enzymes responsible for the biosynthesis of this compound. nih.govutsa.edu

Structure Activity Relationship Sar Studies of Valparicine and Its Chemical Analogs

Elucidation of Structural Determinants for Pre-clinical Biological Activity of Valparicine

This compound has demonstrated notable cytotoxic effects in preclinical studies. Specifically, it has shown activity against KB (a cell line derived from a human carcinoma of the nasopharynx) and Jurkat (a human T-lymphocyte cell line) cells, with reported IC50 values of 13.0 μM and 0.91 μM, respectively researchgate.net. The pentacyclic core of this compound, a defining feature of pericine-type alkaloids, is considered a key structural determinant for its biological activity.

The structural framework of indole (B1671886) alkaloids, the class to which this compound belongs, is known to be a significant contributor to their cytotoxic properties. The indole nucleus itself is a common motif in many biologically active compounds nih.gov. The specific arrangement of the five rings in this compound, including the indole core, likely dictates its interaction with biological targets, leading to the observed cytotoxicity.

While specific studies pinpointing the exact structural moieties of this compound responsible for its activity are limited, research on related indole alkaloids provides valuable insights. For instance, modifications to the indole nitrogen and various positions on the aromatic ring have been shown to significantly impact the cytotoxicity of other indole-based compounds ijpsdronline.com. It is hypothesized that the unique stereochemistry and electronic properties of this compound's pentacyclic system are crucial for its biological action. Further investigation into the functional groups and their spatial arrangement on the this compound scaffold is necessary to fully elucidate the structural determinants of its preclinical activity.

Design and Synthesis of this compound Derivatives for SAR Exploration

The rational design and synthesis of derivatives are fundamental to exploring the SAR of a lead compound like this compound nih.gov. The synthesis of this compound itself has been achieved through methods such as the base-mediated intramolecular Diels–Alder cycloadditions of tryptamine-derived Zincke aldehydes, providing a pathway to its tetracyclic core in a few steps from commercially available materials researchgate.net. This synthetic accessibility opens the door for the creation of a library of analogs to probe the SAR.

The process of designing and synthesizing this compound derivatives would typically involve systematic modifications to its structure. Key areas for modification could include:

The Indole Nucleus: Alterations to the indole ring, such as substitution at various positions or replacement with bioisosteric rings, could reveal the importance of this moiety for activity.

Functional Groups: The introduction or modification of functional groups at different positions on the this compound scaffold could lead to changes in solubility, electronic properties, and interactions with target molecules.

The synthesis of such derivatives would likely build upon the established synthetic routes for this compound and other related indole alkaloids researchgate.netijper.org. The subsequent biological evaluation of these synthesized analogs against various cell lines would then provide the data necessary to build a comprehensive SAR profile. This iterative cycle of design, synthesis, and testing is crucial for identifying derivatives with potentially enhanced potency or selectivity nih.gov.

Table 1: Potential Modifications for this compound SAR Studies

| Modification Site | Type of Modification | Rationale |

| Indole N-H | Alkylation, Acylation | To investigate the role of the indole nitrogen in hydrogen bonding or overall electronic properties. |

| Aromatic Ring | Halogenation, Alkoxylation | To probe the effect of electronic and steric factors on activity. |

| C-Ring | Introduction of substituents | To alter the lipophilicity and steric bulk of the molecule. |

| D/E Rings | Ring size modification | To understand the importance of the pentacyclic framework's rigidity and conformation. |

Computational Chemistry in this compound SAR Analysis (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Docking, Machine Learning Applications in SAR)

In the absence of extensive experimental data, computational chemistry offers powerful tools to predict and rationalize the SAR of this compound and its analogs researchgate.netnih.gov.

Quantitative Structure-Activity Relationships (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR study would involve generating a dataset of its analogs with their corresponding cytotoxic activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each analog. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a QSAR model that can predict the activity of new, unsynthesized derivatives. Such models can guide the design of more potent compounds by identifying the key structural features that influence cytotoxicity.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. While the specific biological target of this compound is not yet fully elucidated, molecular docking could be employed to screen potential protein targets implicated in cancer cell proliferation. By docking this compound and its analogs into the binding sites of these proteins, researchers can gain insights into the potential binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its cytotoxic effect nih.gov. The binding energies calculated from docking can also be used as descriptors in QSAR studies.

Machine Learning Applications in SAR: Machine learning (ML) algorithms are increasingly being used in drug discovery to analyze complex SAR data. For this compound, ML models could be trained on a dataset of its analogs and their activities to classify them as active or inactive, or to predict their potency. Techniques like support vector machines, random forests, and deep neural networks can handle large and complex datasets and can often outperform traditional QSAR methods. These ML models can help prioritize which derivatives to synthesize and test, thereby accelerating the drug discovery process.

Table 2: Computational Approaches in this compound SAR

| Computational Method | Application to this compound SAR | Expected Outcome |

| QSAR | Predict the cytotoxicity of novel this compound derivatives. | A mathematical model correlating structural features with biological activity, guiding the design of more potent analogs. |

| Molecular Docking | Identify potential protein targets and predict binding modes. | Insights into the mechanism of action and key ligand-protein interactions. |

| Machine Learning | Classify analogs as active/inactive and predict potency. | Prioritization of candidate molecules for synthesis and experimental testing. |

Pre Clinical Pharmacological Characterization and Molecular Mechanisms of Valparicine

In Vitro Assessments of Valparicine's Cellular Effects

Cytotoxic Activity of this compound in Cancer Cell Lines (e.g., KB and Jurkat Cells)

This compound, a pentacyclic indole (B1671886) alkaloid, has demonstrated notable cytotoxic activity against various cancer cell lines in laboratory settings. nih.gov Studies have specifically highlighted its potent effects on both drug-sensitive and drug-resistant human epidermoid carcinoma (KB) cells, as well as on Jurkat cells, a line derived from human T-cell leukemia. nih.govwindows.net

The cytotoxic efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. In comparative studies, this compound has shown significant cytotoxicity with varying IC50 values across different cell lines. For instance, its IC50 has been reported as 13.0 μM in drug-sensitive KB cells, 2.72 μM in the multidrug-resistant KB/VJ300 cell line, and 0.91 μM in Jurkat cells. nih.gov This data suggests a particularly strong effect against the Jurkat cell line and indicates that this compound can overcome certain mechanisms of drug resistance in KB cells. nih.gov

The cytotoxic effects of compounds like this compound are fundamental in cancer research as they can halt the proliferation of cancer cells by interfering with essential cellular processes, ultimately leading to cell death. therapyselect.de The Jurkat cell line, in particular, is a widely utilized model in cancer and immunology research for evaluating the cytotoxic potential of new therapeutic agents. cytion.com

Table 1: Cytotoxic Activity of this compound in Different Cancer Cell Lines

| Cell Line | Type | IC50 (μM) |

|---|---|---|

| KB | Drug-sensitive human epidermoid carcinoma | 13.0 nih.gov |

| KB/VJ300 | Drug-resistant human epidermoid carcinoma | 2.72 nih.gov |

| Jurkat | Human T-cell leukemia | 0.91 nih.gov |

Investigation of Molecular and Cellular Targets in Pre-clinical Models of this compound Action

The precise molecular and cellular targets of this compound are an area of ongoing investigation. However, its classification as an indole alkaloid places it within a group of compounds known for their diverse biological activities and interactions with various cellular components. nih.gova2bchem.com Alkaloids, in general, are known to exert their effects by interacting with a range of molecular targets, which can include enzymes, receptors, and nucleic acids. nih.gov

Pre-clinical models are crucial for identifying these targets and understanding the mechanism of action. probiocdmo.com For instance, studies on similar compounds often involve techniques to assess interactions with specific cellular machinery. While direct targets of this compound are not yet fully elucidated, the broader class of indole alkaloids has been shown to interact with various biological structures. science.gov The investigation into these interactions is a critical step in the pre-clinical characterization of any potential therapeutic agent. probiocdmo.com

Elucidation of Signaling Pathways Modulated by this compound in Pre-clinical Systems

The cytotoxic effects of this compound are likely mediated by its influence on one or more cellular signaling pathways. While specific pathways modulated by this compound have not been definitively identified in the available research, the actions of other cytotoxic agents provide a framework for potential mechanisms. Many cytotoxic compounds induce apoptosis (programmed cell death) by activating specific signaling cascades within the cancer cell. nih.gov

For example, some anticancer agents work by inhibiting kinases, which are key enzymes in signaling pathways that control cell growth and proliferation. researchgate.net Others may interfere with the function of microtubules, essential components of the cellular skeleton, thereby halting cell division. researchgate.net The significant cytotoxicity of this compound, particularly in Jurkat cells, suggests a potent disruption of critical cellular signaling. nih.gov Further research using advanced techniques is necessary to map the specific signaling pathways affected by this compound.

In Vivo Pre-clinical Pharmacodynamic Models of this compound Action

In vivo pre-clinical pharmacodynamic models are essential for understanding how a compound affects a living organism. These models help to establish the relationship between the concentration of a drug and its observed effect over time. wikipedia.orgresearchgate.net For anticancer agents, these studies often involve animal models, such as mice with induced tumors, to assess the agent's efficacy in a more complex biological system. researchgate.netnih.gov

While specific in vivo pharmacodynamic data for this compound is not detailed in the provided search results, the general approach involves administering the compound to animal models and observing its impact on tumor growth or other relevant biomarkers. probiocdmo.com These studies are critical for bridging the gap between in vitro findings and potential clinical applications. The development of a practical synthetic route to this compound is noted as an important step to enable further biological investigations, including these vital in vivo studies. acs.org

Advanced Approaches to Understanding this compound's Mechanistic Biology

Modern research employs a variety of advanced approaches to unravel the complex mechanistic biology of compounds like this compound. These methods can provide a deeper understanding beyond traditional pharmacological assays. Techniques such as mechanistic interpretability and the use of machine learning surrogates are emerging as powerful tools to analyze complex biological data and predict molecular interactions. plos.orgbiorxiv.org

For instance, understanding the biosynthesis of related alkaloids can offer clues into their biological origins and potential mechanisms of action. The biogenetic origin of this compound has been hypothesized to derive from pericine (B1237748), another alkaloid found in the same plant species. acs.org Furthermore, advanced synthetic chemistry methods, such as intramolecular cycloadditions, have been pivotal in creating sufficient quantities of this compound for detailed study. science.govacs.org These synthetic advancements are crucial for enabling the comprehensive biological investigations necessary to fully understand its mechanistic biology. acs.org

Current Research Gaps and Future Academic Directions for Valparicine

Unexplored Aspects of Valparicine Biosynthetic Pathways

This compound is a pentacyclic indole (B1671886) alkaloid of the pericine-type, first isolated from the Malayan Kopsia species. acs.orgnih.govresearchgate.net While its structure is established, the precise enzymatic steps that lead to its formation in nature remain largely uncharacterized, a common challenge in the study of complex monoterpene indole alkaloids (MIAs). nih.govuniversiteitleiden.nlnih.gov

Biogenetic relationships have been proposed based on its chemical structure and partial synthesis experiments. It is suggested that this compound may derive from precursors such as pericine (B1237748) or subincanadine E. researchgate.netresearchgate.net A partial synthesis of this compound from pericine through a biomimetic oxidative transformation supports this hypothesis, indicating a plausible late-stage step in its natural production. researchgate.netum.edu.my Further evidence hints at the reactivity of the this compound scaffold itself, with a dimer possibly forming from an akuammicine-type this compound structure. rsc.org

The primary research gaps in understanding this compound's biosynthesis include:

Identification of Key Enzymes: The specific enzymes (e.g., oxidases, transferases) responsible for the final structural modifications that convert proposed precursors like pericine into this compound have not been isolated or characterized.

Genetic Regulation: The genes encoding the biosynthetic enzymes and the transcription factors that regulate their expression in Kopsia species are unknown. Elucidating this genetic machinery is crucial for any future efforts in metabolic engineering. nih.gov

Metabolite Transport: How this compound and its precursors are transported and compartmentalized within the plant cells is another unexplored area, a critical aspect of MIA biosynthesis. universiteitleiden.nl

Future research will likely focus on transcriptomic and proteomic analyses of Kopsia arborea to identify candidate genes and enzymes involved in the pathway, followed by in vitro and in vivo functional characterization to confirm their roles.

Challenges and Opportunities in this compound Total and Semisynthesis

The complex, sterically demanding structure of this compound presents significant hurdles for chemical synthesis, yet also offers a platform to showcase innovative synthetic strategies.

Challenges:

Indole Reactivity: A key challenge in the synthesis of this compound and related Strychnos alkaloids is the inherently poor reactivity of the indole C2–C3 π-system as a dienophile in [4+2] cycloaddition reactions, which are crucial for assembling the polycyclic core. acs.org

Strained Ring Systems: The synthesis of the strained 1-azabicyclo[5.2.2]undecane framework, a feature of the related precursor pericine, has proven difficult, with methods like vinyl halide Heck coupling being unsuccessful in certain contexts. researchgate.net

Stereocontrol: Achieving the correct stereochemistry across multiple contiguous stereocenters in a concise manner remains a formidable challenge in natural product synthesis.

Opportunities & Advances:

Total Synthesis: A successful total synthesis of this compound has been accomplished in a linear sequence of seven steps. acs.org The cornerstone of this route is a base-mediated intramolecular Diels-Alder cycloaddition of a tryptamine-derived Zincke aldehyde, a powerful transformation that generates the tetracyclic core of many indole alkaloids. acs.orguiowa.edu An improved, more practical version of this synthesis was later developed, facilitating further biological investigation of the molecule. acs.org

Semisynthesis: The partial synthesis of this compound from the more abundant precursor pericine via a Potier–Polonovski reaction has been demonstrated. researchgate.net This biomimetic approach represents a significant opportunity for producing this compound and its analogs more efficiently, provided a scalable source of the precursor is available.

Methodology Development: The synthesis of this compound and its congeners serves as a benchmark for developing and testing new synthetic methods and strategies, pushing the boundaries of what is possible in the synthesis of complex natural products. acs.org

Future work in this area could focus on developing more efficient, enantioselective total syntheses or refining semisynthetic routes to generate a library of this compound analogs for structure-activity relationship studies.

Comprehensive Elucidation of this compound's Structure-Activity Landscape

Initial studies have shown that this compound possesses significant biological activity, but a detailed understanding of its structure-activity relationship (SAR) is still in its infancy.

Known Activity: this compound exhibits pronounced cytotoxic effects against several human cancer cell lines. It has shown activity against both drug-sensitive (KB) and multidrug-resistant (KB/VJ300) cancer cells, as well as Jurkat cells. acs.orgnih.gov The promising antitumor activity is hypothesized to stem from the presence of an α,β-unsaturated imine motif within its structure. acs.org This functional group can act as a Michael acceptor, potentially alkylating and inactivating key biological macromolecules in cancer cells. acs.org

Research Gaps: Despite its demonstrated cytotoxicity, a comprehensive SAR study for this compound has not been reported. The specific structural features essential for its activity and the effects of modification at various positions on the molecule are unknown. Key questions that remain unanswered include:

Is the α,β-unsaturated imine motif necessary and/or sufficient for its cytotoxic activity?

How do modifications to the pentacyclic ring system affect potency and selectivity?

Can the therapeutic index be improved by altering peripheral functional groups?

Future academic directions will involve the systematic synthesis of this compound analogs, leveraging the total and semisynthetic routes available. nottingham.edu.mynottingham.ac.uk By creating a library of derivatives with modifications to the core skeleton and functional groups, researchers can probe the SAR landscape, identifying the pharmacophore responsible for its activity and potentially developing new compounds with enhanced potency and selectivity. science.gov

Identification of Novel Pre-clinical Targets and Therapeutic Modalities for this compound

While this compound's potential as an anticancer agent is evident from its cytotoxicity, its precise molecular targets and mechanisms of action are yet to be identified.

Current Understanding and Research Gaps: this compound's cytotoxic profile against specific cancer cell lines has been established, with reported IC50 values of 13.0 µM against KB cells, 2.72 µM against drug-resistant KB/VJ300 cells, and 0.91 µM against Jurkat cells. nih.gov The hypothesis that it functions as a Michael acceptor provides a clue to its general mechanism but does not identify a specific preclinical target. acs.org Moving from broad cytotoxicity to a targeted therapeutic strategy requires the identification of the specific proteins, enzymes, or cellular pathways that this compound interacts with to exert its effects.

The identification of these targets is the most critical research gap. Without knowing the specific molecular binding partners, it is difficult to rationalize its potent activity, predict potential off-target effects, or design more effective second-generation drugs.

Future Directions: The path forward involves employing modern chemical biology and proteomic techniques to de-orphanize this compound. Potential approaches include:

Affinity-based Proteomics: Synthesizing this compound-based probes to pull down binding partners from cell lysates, which can then be identified by mass spectrometry.

Computational Modeling: Using the structure of this compound to perform virtual screening and docking studies against known cancer targets to generate testable hypotheses.

Phenotypic Screening and Pathway Analysis: Performing high-content screening and transcriptomic analysis on this compound-treated cells to identify the cellular pathways that are most significantly perturbed, offering clues to its mechanism of action.

Identifying a specific target would open the door to developing this compound as a novel therapeutic modality, potentially for cancers that are resistant to existing treatments. science.gov

Application of Emerging Technologies (e.g., Artificial Intelligence and Automation) in this compound Research

The application of emerging technologies like artificial intelligence (AI) and laboratory automation holds immense potential to accelerate every aspect of this compound research, from its synthesis to the discovery of its therapeutic applications. nso-journal.org

Opportunities in Synthesis:

AI-Powered Retrosynthesis: Computer-aided synthesis planning (CASP) programs can analyze the complex structure of this compound and propose novel, more efficient synthetic routes that human chemists might overlook. digitalchemistry.ainih.gov These tools can optimize for cost, step count, and sustainability. researchgate.net

Automated Synthesis Platforms: Robotic systems can perform the multi-step synthesis of this compound and its analogs with high speed and precision. nso-journal.org This would enable the rapid generation of a chemical library for SAR studies, a task that would be prohibitively time-consuming if done manually.

Opportunities in Drug Discovery:

Target Identification and Validation: AI models can screen the structure of this compound against vast databases of protein structures to predict potential biological targets, complementing experimental approaches. nih.gov

Pharmacokinetic Prediction: Machine learning algorithms can predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives early in the discovery process, helping to prioritize compounds with more favorable drug-like characteristics. nih.gov

High-Throughput Screening: Automated systems can screen the synthesized this compound analogs against panels of cancer cell lines or specific targets at a massive scale, quickly generating the data needed to build a comprehensive SAR model.

While these technologies have not yet been specifically applied to this compound, their growing role in natural product and alkaloid research indicates a clear future direction. researchgate.netnih.gov Integrating AI and automation into the this compound research program could dramatically shorten the timeline from basic discovery to potential clinical application.

Q & A

Q. What criteria should guide the selection of this compound derivatives for overcoming multidrug resistance in cancer?

- Answer : Prioritize derivatives with:

- Reduced P-gp substrate affinity : Predict via in silico docking (e.g., Glide SP).

- Enhanced logP : Balance solubility and membrane permeability (optimal logP 2–3).

- In vitro validation : Test retention of cytotoxicity in P-gp-overexpressing cell lines (e.g., NCI/ADR-RES) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.